1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzonitrile with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then reacted with formamide under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions involving inert atmospheres and moderate temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and antibacterial agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving triazole-containing molecules.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-1H-1,2,4-triazol-5-amine: Similar structure but with the bromine atom in the para position.
1-(3-chlorophenyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-bromophenyl)-1H-1,2,3-triazol-5-amine: Similar structure but with a different triazole ring.
Uniqueness
1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine is unique due to the specific positioning of the bromine atom and the triazole ring, which confer distinct electronic and steric properties. These properties influence its reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1251381-23-3 |
---|---|
Molecular Formula |
C8H7BrN4 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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